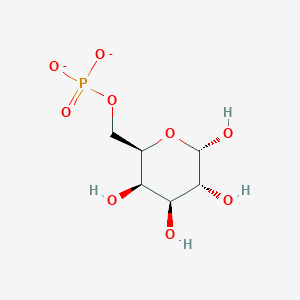
4-Nitro-1H-indazole-3-carbaldehyde
Descripción general
Descripción
4-Nitro-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family, characterized by its nitro group (-NO2) and aldehyde group (-CHO) attached to the indazole ring
Synthetic Routes and Reaction Conditions:
Nitration of Indazole Derivatives: One common synthetic route involves the nitration of indazole derivatives using nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions.
Reductive Cyclization: Another method includes reductive cyclization reactions, where appropriate precursors undergo cyclization in the presence of reducing agents.
Transition Metal Catalysis: Transition metal-catalyzed reactions are also employed to synthesize this compound, often using palladium or copper catalysts.
Industrial Production Methods: Industrial production typically involves large-scale nitration processes, ensuring precise control over reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, alkaline conditions.
Reduction: Sn/HCl, Fe/CH3COOH, hydrogenation over palladium catalyst.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: 4-Nitro-1H-indazole-3-carboxylic acid.
Reduction: 4-Amino-1H-indazole-3-carbaldehyde.
Substitution: Various substituted indazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitro-1H-indazole-3-carbaldehyde is utilized in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-nitro-1H-indazole-3-carbaldehyde exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
1H-Indazole-3-carbaldehyde: Lacks the nitro group, resulting in different reactivity and applications.
6-Chloro-4-nitro-1H-indazole-3-carbaldehyde:
4-Nitro-1H-indazole-3-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid, leading to different chemical behavior and applications.
Uniqueness: 4-Nitro-1H-indazole-3-carbaldehyde is unique due to its combination of nitro and aldehyde functional groups, which allows for diverse chemical reactions and applications compared to similar compounds.
Propiedades
IUPAC Name |
4-nitro-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-4-6-8-5(9-10-6)2-1-3-7(8)11(13)14/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXBMQKURMFKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646932 | |
| Record name | 4-Nitro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887588-89-8 | |
| Record name | 4-Nitro-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine](/img/structure/B1629388.png)





![(5-Methylbenzo[d]oxazol-2-yl)methanamine](/img/structure/B1629399.png)
![6'-Chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1629400.png)
![[8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride](/img/structure/B1629404.png)
![N-Methyl-4-[(4-methylhomopiperazin-1-yl)methyl]benzylamine](/img/structure/B1629406.png)
